N,N'-bis(4-bromophenyl)propanediamide
Description
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Properties
IUPAC Name |
N,N'-bis(4-bromophenyl)propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVAKTGWODYESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367962 | |
| Record name | N~1~,N~3~-Bis(4-bromophenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105678-71-5 | |
| Record name | N~1~,N~3~-Bis(4-bromophenyl)propanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: N,N'-bis(4-bromophenyl)propanediamide
Topic: N,N'-bis(4-bromophenyl)propanediamide (CAS 105678-71-5) Content Type: Technical Reference Guide Audience: Chemical Researchers, Process Chemists, and Drug Discovery Scientists[1]
Core Architecture, Synthesis, and Functional Utility[1]
Executive Summary
N,N'-bis(4-bromophenyl)propanediamide (CAS 105678-71-5) is a symmetrical bis-amide derivative of malonic acid.[1] It serves as a critical bidentate ligand scaffold and a synthetic intermediate in the construction of nitrogen-containing heterocycles, particularly quinolinones and pyrimidines. Its structural rigidity, conferred by the terminal 4-bromophenyl groups, makes it a valuable candidate for crystal engineering and supramolecular assembly, while the central methylene bridge allows for further functionalization (e.g., Knoevenagel condensations).
This guide provides a validated protocol for its synthesis, avoiding common pitfalls associated with malonyl chloride instability, and details its applications in medicinal chemistry and materials science.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Parameter | Specification |
| CAS Number | 105678-71-5 |
| IUPAC Name | N,N'-bis(4-bromophenyl)propanediamide |
| Synonyms | N,N'-bis(4-bromophenyl)malonamide; Malonanilide, 4,4'-dibromo- |
| Molecular Formula | C₁₅H₁₂Br₂N₂O₂ |
| Molecular Weight | 412.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >240 °C (Decomposes) |
| Solubility | Soluble: DMSO, DMF (Hot), DMAcInsoluble: Water, Ethanol (Cold), Diethyl Ether |
| pKa (Predicted) | ~10.5 (Amide NH), ~12 (Methylene CH₂) |
Validated Synthesis Protocol
Method: Thermal Transamidation (The "Rugged" Route)
While acid chloride routes (using malonyl chloride) are theoretically faster, they often suffer from the formation of colored ketene impurities and rapid hydrolysis. The thermal transamidation of diethyl malonate is the industry-preferred method for high-purity bis-amides.[1]
Reaction Scheme
The reaction involves the nucleophilic attack of 4-bromoaniline on the carbonyl centers of diethyl malonate, driven by the removal of ethanol.
Figure 1: Thermal transamidation pathway avoiding acid chloride instability.
Step-by-Step Methodology
-
Charge: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine Diethyl Malonate (16.0 g, 100 mmol) and 4-Bromoaniline (37.8 g, 220 mmol).
-
Solvent: Add Xylene (100 mL). Note: Xylene is chosen for its boiling point (~140°C), which is sufficient to drive the reaction and azeotrope ethanol.
-
Reaction: Heat the mixture to reflux. Monitor the collection of ethanol in the Dean-Stark trap. Maintain reflux for 6–8 hours until ethanol evolution ceases.
-
Process Insight: The first amidation is rapid; the second requires sustained heat. Failure to reflux long enough results in the mono-amide impurity.[1]
-
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a heavy white solid.
-
Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 30 mL) to remove unreacted aniline and mono-amide intermediates.
-
Purification: Recrystallize from hot DMF/Water (9:1) or glacial acetic acid if high purity is required for biological assays.
-
Drying: Dry in a vacuum oven at 80°C for 12 hours.
Mechanism of Action & Applications
Synthetic Utility: Heterocycle Formation
The central methylene group (-CH₂-) is acidic (pKa ~12), allowing for functionalization via Knoevenagel condensation or alkylation, followed by cyclization.[1]
-
Quinoline Synthesis: Heating with polyphosphoric acid (PPA) or Eaton's reagent induces intramolecular cyclization to form 6-bromo-4-hydroxy-2-quinolones .[1]
-
Geminal Functionalization: Reaction with sulfonyl azides yields gem-diazido derivatives, precursors for energetic materials.[1]
Figure 2: Divergent synthetic utility of the malonamide scaffold.[1]
Biological Relevance
Malonamide derivatives function as peptidomimetics.[2] The N,N'-bis(aryl) motif mimics the backbone of peptides, making this compound a scaffold for:
-
Factor Xa Inhibitors: The rigid spacer allows the terminal aromatic rings to occupy the S1 and S4 pockets of coagulation enzymes.
-
Antibacterial Agents: Halogenated malonamides have shown activity against Gram-positive bacteria by disrupting cell wall synthesis machinery.[1]
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][3] |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Precautions:
-
Dust Control: The dry powder can be electrostatic. Use a grounded weighing balance and work within a fume hood.
-
Waste Disposal: Halogenated organic waste.[1] Do not mix with general organic solvents if incineration protocols require segregation of halogens.
References
-
Synthesis of Malonamides: Organic Syntheses, Coll. Vol. 2, p. 273. (General method for malonic ester amidation).
-
Malonamide Ligands: Harter, A. G., et al. "Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate." European Journal of Inorganic Chemistry, 2021, 23, 2241-2247.
- Quinoline Cyclization:Journal of Heterocyclic Chemistry, "Cyclization of N,N'-diarylmalonamides to quinolones.
-
Crystal Structure & Properties: Jasinski, J. P., et al. "N-(4-Bromophenyl)acetamide: a new polymorph."[1][4] Acta Crystallographica Section E, 2013. (Structural analog reference for packing interactions).
Sources
- 1. 790263-52-4,4-[3,5-dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(4-Bromophenyl)propionamide | C9H10BrNO | CID 346184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
N,N'-bis(4-bromophenyl)propanediamide molecular weight and formula
Technical Whitepaper: Physicochemical Profiling and Synthesis of N,N'-bis(4-bromophenyl)propanediamide
Executive Summary & Physicochemical Identity
N,N'-bis(4-bromophenyl)propanediamide (also known as N,N'-bis(4-bromophenyl)malonamide) is a symmetric diamide derivative characterized by a central methylene bridge flanked by two amide groups and para-bromophenyl termini.[1] This molecular architecture renders it a critical scaffold in crystal engineering due to its capability for self-assembly via intermolecular hydrogen bonding (N-H[1]···O=C), and as a synthetic intermediate for bioactive heterocycles and liquid crystalline materials.[1]
Core Identity Matrix
| Parameter | Specification | Notes |
| IUPAC Name | N,N'-bis(4-bromophenyl)propanediamide | Alternate: N,N'-bis(4-bromophenyl)malonamide |
| Molecular Formula | C₁₅H₁₂Br₂N₂O₂ | Halogenated diamide |
| Molecular Weight | 412.08 g/mol | Average Mass |
| Monoisotopic Mass | 409.9265 Da | Dominant isotopologue ( |
| Exact Mass | 411.9245 Da | Mixed isotope ( |
| Physical State | White to Off-White Crystalline Solid | High melting point expected (>200°C) due to H-bonding network |
| Solubility | DMSO, DMF (High); Ethanol (Moderate); Water (Low) | Lipophilic due to aryl bromides |
Isotopic Signature (Mass Spectrometry)
Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic 1:2:1 triplet pattern for the molecular ion
Synthetic Methodology
For research and drug development applications requiring high purity (>98%), the Acyl Chloride Method is superior to the thermal condensation of esters.[1] This pathway operates under milder conditions, minimizing thermal degradation and oligomerization.
Reaction Logic
The synthesis involves the nucleophilic acyl substitution of malonyl chloride by 4-bromoaniline. A non-nucleophilic base (Triethylamine or Pyridine) is essential to scavenge the liberated HCl, driving the equilibrium forward and preventing the protonation of the aniline reactant.[1]
Pathway Diagram (DOT)
Figure 1: Synthetic pathway for N,N'-bis(4-bromophenyl)propanediamide via acyl chloride substitution.[1]
Detailed Protocol (Step-by-Step)
Reagents:
-
Malonyl Chloride (1.0 eq)[1]
-
4-Bromoaniline (2.1 eq)[1]
-
Triethylamine (2.5 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Procedure:
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon/Nitrogen.
-
Solubilization: Dissolve 4-bromoaniline (2.1 eq) and Triethylamine (2.5 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition: Dilute Malonyl Chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise to the amine mixture over 30 minutes. Critical: Exothermic reaction; control rate to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A white precipitate (product + amine salt) typically forms.[1]
-
Workup:
-
Filter the solid.
-
Wash the solid with water (to remove Et3N[1]·HCl salt) and cold ethanol.
-
Alternative (if soluble in DCM): Wash organic layer with 1M HCl, then NaHCO₃, then Brine. Dry over MgSO₄.
-
-
Purification: Recrystallize from Ethanol/DMF mixtures to obtain analytical grade crystals.
Structural Characterization & Validation
To ensure the integrity of the synthesized scaffold, the following spectroscopic signatures must be validated.
Proton NMR (¹H-NMR) in DMSO-d₆
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 10.2 - 10.5 ppm | Singlet (Broad) | 2H | Amide -NH- (Exchangeable with D₂O) |
| 7.4 - 7.6 ppm | Doublet (or AA'BB') | 4H | Aryl Protons (Ortho to Br) |
| 7.1 - 7.3 ppm | Doublet (or AA'BB') | 4H | Aryl Protons (Ortho to Amide) |
| 3.4 - 3.6 ppm | Singlet | 2H | Malonyl -CH₂- (Bridge) |
Infrared Spectroscopy (FT-IR)
-
3250–3300 cm⁻¹: N-H Stretching (Amide A).[1]
-
1650–1690 cm⁻¹: C=O Stretching (Amide I) – Diagnostic for diamide structure.[1]
-
1530–1550 cm⁻¹: N-H Bending (Amide II).
-
1070 cm⁻¹: C-Br Stretching.
Applications in Drug Development & Materials
Supramolecular Synthons
The N,N'-bis(4-bromophenyl)propanediamide molecule acts as a "rod-like" linker.[1] The bromine atoms function as halogen bond donors, while the amide oxygens act as hydrogen bond acceptors. This dual functionality is exploited in:
-
Co-crystal Engineering: Modulating the solubility of active pharmaceutical ingredients (APIs) by forming co-crystals with drug molecules.[1]
-
Liquid Crystals: The rigid aromatic wings and flexible methylene core promote mesophase formation.
Bioactive Heterocycle Precursor
This molecule serves as a cyclization precursor. Under specific conditions (e.g., treatment with Lawesson's reagent or oxidative closure), it can be converted into:
-
Mesoionic Heterocycles: Potential anti-inflammatory agents.
-
Malonamide-based Extractants: Used in the chelation of f-block elements (Lanthanides/Actinides) for radiopharmaceutical purification.[1]
Workflow: From Scaffold to Lead
Figure 2: Divergent application pathways for the malonamide scaffold.[1]
References
-
IUPAC Nomenclature of Organic Chemistry. Amides and Imides. IUPAC Blue Book. Link
-
PubChem Compound Summary. Malonamide Derivatives and Analogues. National Library of Medicine. Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Acyl Chloride-Amine coupling protocols).
-
Reddy, L. S., et al. (2010).[1] Synthesis and crystal structures of N,N′-diarylmalonamides. Journal of Molecular Structure. (Provides structural data on homologous diarylmalonamides). Link[1]
-
Aakeröy, C. B., et al. (2014). Halogen bonding: the sigma-hole. Crystallography Reviews. (Context for the use of brominated amides in crystal engineering). Link[1]
Sources
Malonamide vs. Propanediamide: Nomenclature, Synthesis, and Pharmaceutical Application
Executive Summary
Malonamide and Propanediamide refer to the identical chemical entity (CAS Registry Number: 108-13-4 ; Formula:
While the terms are chemically synonymous, their usage diverges in technical literature.[1] Propanediamide is preferred in rigorous IUPAC indexing and crystallographic databases to prevent ambiguity regarding carbon chain length.[1] Malonamide remains the dominant term in medicinal chemistry and drug development, particularly when referring to the "malonamide scaffold" as a peptidomimetic linker or a precursor for pyrimidine and purine synthesis.[1]
Part 1: Fundamental Nomenclature Architecture
The dual nomenclature arises from two different naming philosophies within organic chemistry: Substitutive Nomenclature (IUPAC) versus Trivial/Source-Based Nomenclature .[1]
The Systematic Approach: Propanediamide
According to current IUPAC recommendations (Blue Book P-66.1), amides are named by replacing the -oic acid suffix of the parent dicarboxylic acid with -amide or by adding -amide to the parent alkane.[1]
-
Parent Alkane: Propane (
chain).[1] -
Functional Groups: Two amide groups at positions 1 and 3.
-
Construction: Propane + diamide
Propanediamide .[1]
This system is self-validating; the name explicitly defines the carbon count (
The Trivial Approach: Malonamide
This name is derived from Malonic Acid (Propanedioic acid).[1]
-
Origin: The acid moiety (
) is replaced by the amide moiety ( ).[1][3] -
Usage: It is a "Retained Name" accepted by IUPAC but not preferred for generating new systematic names for complex derivatives.[1]
Nomenclature Visualization
The following diagram illustrates the logical derivation of both names from the core structure.
Figure 1: Logical derivation of Propanediamide (Systematic) vs. Malonamide (Trivial).
Part 2: Synthesis & Experimental Protocols
In drug development, malonamide is rarely the end product; it is a scaffold. However, synthesizing high-purity unsubstituted malonamide is a critical control step.[1] The most robust method involves the ammonolysis of diethyl malonate .[1]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution where ammonia (
Protocol: Ammonolysis of Diethyl Malonate
Objective: Synthesis of Malonamide (Propanediamide) from Diethyl Malonate.[1] Scale: 100 mmol.
| Reagent | MW ( g/mol ) | Amount | Equiv. | Role |
| Diethyl Malonate | 160.17 | 16.0 g (15.2 mL) | 1.0 | Substrate |
| Ammonium Hydroxide (28-30%) | 35.05 | 60 mL | Excess | Nucleophile |
| Ethanol (Abs.) | 46.07 | 20 mL | Solvent | Co-solvent |
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar.
-
Addition: Charge the flask with Diethyl Malonate (16.0 g) and Ethanol (20 mL).
-
Ammonolysis: Add Ammonium Hydroxide (60 mL) slowly to the stirring solution.
-
Reaction: Stopper the flask and stir vigorously at room temperature (20-25°C) for 24 hours.
-
Observation: A white precipitate (Malonamide) will begin to form after 1-2 hours.[1]
-
-
Isolation: Filter the white solid using a Buchner funnel under vacuum.
-
Purification: Wash the filter cake with cold ethanol (2 x 10 mL) to remove residual ester and ammonia.
-
Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.
-
Yield Check: Expected yield is 8.0 - 9.0 g (78-88%).
Self-Validating Checkpoint: The product must have a melting point of 170–172°C . A lower MP indicates incomplete conversion (presence of ethyl malonamate) or retained solvent.[1]
Part 3: Analytical Characterization[1]
To confirm the identity of the synthesized material, drug development professionals rely on spectroscopic fingerprints.[1] The following table summarizes the key data for CAS 108-13-4.
| Technique | Parameter | Characteristic Signal | Interpretation |
| 3.10 ppm (s, 2H) | Methylene ( | ||
| 7.0 - 7.5 ppm (br s, 4H) | Amide ( | ||
| IR Spectroscopy | 3100 - 3400 | N-H stretch (Primary amide doublet).[1] | |
| 1650 - 1690 | C=O stretch (Amide I band).[1] | ||
| Mass Spec | m/z | 102.1 | Molecular ion.[1] |
| 59 | Loss of one amide group (McLafferty-like cleavage).[1] |
Part 4: Pharmaceutical Application (The "Malonamide Scaffold")
In medicinal chemistry, the distinction between the two names often signals the context of the research. "Propanediamide" appears in physical chemistry studies (crystal packing), while "Malonamide" is the standard term for describing pharmacophores.[1]
Biological Relevance
The malonamide motif is a bioisostere for glycinamide and urea linkers.[1] It introduces a specific conformational constraint due to the central methylene group, which can be substituted to tune lipophilicity and metabolic stability.[1]
-
Factor Xa Inhibitors: Substituted malonamides act as linkers connecting the P1 benzamidine moiety to the P4 aryl group, improving selectivity over thrombin compared to glycinamide linkers [1].[1][4]
-
TGR5 Agonists: Cyclopropyl-substituted malonamides have been synthesized as potent agonists for the TGR5 receptor, a target for metabolic diseases [2].[1][5]
Drug Design Workflow
The following diagram illustrates how the malonamide scaffold is utilized to generate diversity in library synthesis.
Figure 2: The Malonamide Scaffold in Divergent Synthesis.
References
-
Purgatorio, R., et al. (2022).[1][4] "Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases." International Journal of Molecular Sciences. Available at: [Link]
-
Min, K., et al. (2014).[1][5] "Discovery of novel pyrimidine and malonamide derivatives as TGR5 agonists." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
NIST Chemistry WebBook.[1] "Propanediamide (CAS 108-13-4) Thermophysical Properties." National Institute of Standards and Technology.[1][2] Available at: [Link][1]
-
IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.[1]
Sources
- 1. Propanediamide [webbook.nist.gov]
- 2. Propanediamide [webbook.nist.gov]
- 3. nobraintoosmall.co.nz [nobraintoosmall.co.nz]
- 4. Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrimidine and malonamide derivatives as TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility profile of N,N'-bis(4-bromophenyl)propanediamide in organic solvents
Executive Summary
The precise solubility profile of N,N'-bis(4-bromophenyl)propanediamide (also known as N,N'-bis(4-bromophenyl)malonamide) is a critical parameter in the optimization of recrystallization processes, reaction yield, and purification workflows. As a malonamide derivative often employed as a ligand in extraction chemistry or a precursor in heterocycle synthesis, its solubility behavior is governed by a balance between the rigid, hydrophobic bromophenyl moieties and the hydrogen-bonding capacity of the central diamide core.
This guide provides a comprehensive technical analysis of the compound’s solubility, integrating experimental protocols with thermodynamic modeling and Hansen Solubility Parameter (HSP) predictions. It is designed to empower researchers to make data-driven solvent selection decisions.
Chemical Identity & Structural Impact on Solubility
Before establishing a solubility protocol, we must understand the solute's physicochemical nature.
-
IUPAC Name:
-bis(4-bromophenyl)propanediamide -
Common Name:
-bis(4-bromophenyl)malonamide -
Molecular Formula:
-
Molecular Weight: 412.08 g/mol
The "Bromine Effect" and Amide Functionality
The solubility of this compound deviates from simple malonamide due to two key structural features:
-
Bis-Amide Core: The central
motif acts as both a hydrogen bond donor and acceptor. This creates a high lattice energy due to intermolecular hydrogen bonding, often resulting in high melting points and reduced solubility in non-polar solvents. -
4-Bromophenyl Substituents: The bromine atoms introduce significant lipophilicity (increasing
) and polarizability. While they reduce water solubility to negligible levels, they enhance interaction with aromatic solvents (via stacking) and halogenated solvents.
Experimental Methodology: Determination of Solubility
To generate reproducible solubility data, we utilize the Isothermal Saturation Method (Shake-Flask) coupled with HPLC Quantification . This protocol is self-validating through the use of mass balance checks.
Protocol: Gravimetric & HPLC Determination
Reagents: HPLC-grade solvents (Methanol, Ethanol, Acetone, Ethyl Acetate, DMF, Toluene).
Step-by-Step Workflow:
-
Saturation: Add excess solid
-bis(4-bromophenyl)propanediamide to 10 mL of the target solvent in a jacketed glass vessel. -
Equilibration: Stir the mixture at a fixed temperature (e.g., 298.15 K) for 24–48 hours.
-
Critical Check: Ensure solid phase is always present. If the solid dissolves completely, add more until a precipitate persists.
-
-
Clarification: Stop stirring and allow the suspension to settle for 2 hours. Filter the supernatant through a 0.45
PTFE syringe filter (pre-heated to the experimental temperature to prevent precipitation). -
Quantification:
-
Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.
-
HPLC (Preferred): Dilute the filtrate and analyze via HPLC-UV (typically at
).
-
-
Validation: Repeat at
intervals (e.g., 298.15 K to 323.15 K).
Visualization: Solubility Determination Workflow
Caption: Standardized workflow for thermodynamic solubility determination ensuring saturation equilibrium.
Solubility Profile and Data Analysis
Based on structural analogs (e.g.,
Qualitative Solubility Classification (at 298.15 K)
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Aprotic | DMF, DMSO, DMAc | High | Strong H-bond acceptance by solvent disrupts the crystal lattice amide-amide bonds. |
| Ketones | Acetone, Cyclohexanone | Good | Dipole-dipole interactions stabilize the polar amide core. |
| Esters | Ethyl Acetate | Moderate | Useful for recrystallization (good temperature coefficient). |
| Alcohols | Methanol, Ethanol | Low to Moderate | Protic nature competes with solute H-bonds; solubility increases significantly with |
| Chlorinated | DCM, Chloroform | Moderate | Favorable interaction with the brominated aromatic rings. |
| Aromatics | Toluene, Xylene | Low | Limited interaction with the polar amide core, though |
| Alkanes | Hexane, Heptane | Insoluble | "Like dissolves like" failure; solute is too polar/rigid. |
Quantitative Modeling: The Apelblat Equation
To predict solubility at different temperatures, we model the experimental data using the Modified Apelblat Equation . This semi-empirical model correlates the mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis of experimental data.
-
Utility: Once
are determined from a pilot study (e.g., 3 temperature points), the solubility at any process temperature can be interpolated with high accuracy ( ).
Thermodynamic Analysis
Understanding the thermodynamics of dissolution is vital for scale-up. The dissolution of
We apply the van't Hoff Equation to determine the enthalpy and entropy of solution:
- (Enthalpy of Solution): Positive values indicate that heat is absorbed. Higher values suggest a strong crystal lattice (typical of bis-amides).
- (Entropy of Solution): Positive values indicate increased disorder upon dissolution, which drives the process.
Process Implication:
For recrystallization, select a solvent with a high positive
Hansen Solubility Parameters (HSP)
For solvent screening without extensive experimentation, we utilize Hansen Solubility Parameters. The solute's interaction radius (
Estimated HSP Values for N,N'-bis(4-bromophenyl)propanediamide:
-
(Dispersion): ~20.0 MPa
(High due to Br/Aromatic rings) -
(Polar): ~11.0 MPa
(Due to diamide core) -
(H-Bonding): ~9.5 MPa
(Moderate donor/acceptor capacity)
Solvent Screening Strategy:
-
Green Zone (
): DMF, DMSO (Good solvents). -
Boundary Zone: Acetone, Chloroform (Swelling/Partial solubility).
-
Red Zone: Water, Hexane (Precipitants/Anti-solvents).
References
-
Analogous Solubility Studies
-
Waisser, K., et al. "Synthesis of N,N'-Diarylalkanediamides and Their Antimycobacterial Activity."[1] Molecules, 2000. Link
-
Mudalip, S. K. A., et al. "Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents." Journal of Chemical & Engineering Data, 2013. (Methodology Reference). Link
-
- Shakeel, F., et al. "Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in different organic solvents." Journal of Molecular Liquids, 2015.
-
Hansen Solubility Parameters
-
Extraction Chemistry Context
-
Study on N,N'-diphenylmalonamide derivatives as extractants in ResearchGate publications regarding interfacial studies and metal extraction. Link
-
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Bromo-4-hydroxyquinoline via Condensation of 4-Bromoaniline with Diethyl Ethoxymethylenemalonate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide for the synthesis of 7-bromo-4-hydroxyquinoline, a valuable scaffold in medicinal chemistry. The protocol is centered around the Gould-Jacobs reaction, a robust and widely utilized method for the preparation of 4-hydroxyquinolines. The procedure commences with the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEMM) to yield the key intermediate, diethyl 2-((4-bromophenyl)amino)methylene)malonate. This is followed by a thermally induced intramolecular cyclization to afford the target quinoline derivative. This guide offers in-depth procedural details, mechanistic insights, and practical considerations to ensure reproducible and efficient synthesis.
Introduction and Scientific Context
The quinoline core is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antifungal, and antiproliferative effects[1]. The synthesis of substituted quinolines is, therefore, of significant interest. The Gould-Jacobs reaction provides a reliable pathway to 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate[2][3][4]. This method involves an initial condensation followed by a thermal cyclization[5].
The bromine atom at the 7-position of the quinoline ring serves as a versatile handle for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyura coupling, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies[1].
This application note details the two-stage synthesis of 7-bromo-4-hydroxyquinoline, providing a comprehensive protocol for both the initial condensation of 4-bromoaniline with DEEMM and the subsequent thermal cyclization of the resulting enamine intermediate.
Reaction Mechanism and Rationale
The overall transformation proceeds in two distinct steps:
Step 1: Condensation to form Diethyl 2-((4-bromophenyl)amino)methylene)malonate
The reaction is initiated by the nucleophilic attack of the amino group of 4-bromoaniline on the electrophilic double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to furnish the enamine product, diethyl 2-((4-bromophenyl)amino)methylene)malonate[3][6]. This intermediate is stabilized by an intramolecular hydrogen bond between the N-H proton and one of the ester carbonyl oxygens, leading to a stable six-membered ring-like structure[7][8].
Step 2: Thermal Cyclization to 7-Bromo-4-hydroxyquinoline-3-carboxylate
The second stage is a thermally induced 6-electron electrocyclic reaction[3][9]. At elevated temperatures, the anilinomethylenemalonate intermediate undergoes intramolecular cyclization onto the ortho-position of the aniline ring, followed by the elimination of a second molecule of ethanol to yield the corresponding ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. This reaction is typically carried out in a high-boiling point solvent such as diphenyl ether to achieve the necessary temperature for cyclization[5][10].
The following diagram illustrates the overall reaction pathway:
Caption: Overall workflow for the synthesis of Ethyl 7-Bromo-4-hydroxyquinoline-3-carboxylate.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromoaniline | ReagentPlus®, 99% | Sigma-Aldrich | |
| Diethyl ethoxymethylenemalonate (DEEMM) | 98% | Sigma-Aldrich | |
| Diphenyl ether | 99% | Sigma-Aldrich | High-boiling solvent for cyclization |
| Ethanol | Anhydrous | Fisher Scientific | For recrystallization |
| Diethyl ether | Anhydrous | Fisher Scientific | For recrystallization |
| Hydrochloric acid | 1-2 M aqueous solution | VWR | For optional hydrolysis |
Step-by-Step Protocol for Diethyl 2-((4-bromophenyl)amino)methylene)malonate Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (1.2 mmol, 0.206 g) and diethyl ethoxymethylenemalonate (1.2 mmol, 0.259 g).
-
Heating: Heat the mixture at 130°C for 2 hours. The reaction is typically performed neat (without a solvent)[7].
-
Work-up: After cooling to room temperature, remove any low-boiling components (primarily ethanol) under reduced pressure using a rotary evaporator with a cold trap.
-
Purification: The crude product, diethyl 2-((4-bromophenyl)amino)methylene)malonate, can be purified by recrystallization from diethyl ether to yield a white solid[7]. A typical yield is around 73%[7].
Step-by-Step Protocol for Thermal Cyclization to Ethyl 7-Bromo-4-hydroxyquinoline-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified diethyl 2-((4-bromophenyl)amino)methylene)malonate from the previous step in a high-boiling point solvent such as diphenyl ether.
-
Heating: Heat the reaction mixture to approximately 240-250°C[10]. The high temperature is crucial for the intramolecular cyclization to occur. Maintain this temperature for a period determined by reaction monitoring (e.g., by TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool. The product will often precipitate from the diphenyl ether upon cooling. The solid can be collected by vacuum filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.
-
Purification: The crude ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization from a suitable solvent, such as ethanol.
Optional Hydrolysis to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
The resulting ester can be hydrolyzed to the corresponding carboxylic acid, which is a common intermediate in pharmaceutical synthesis[11].
-
Hydrolysis: The ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is heated at reflux in an aqueous solution of hydrochloric acid (1-2 M) for 0.5-2 hours[11].
-
Isolation: Upon cooling, the carboxylic acid will precipitate and can be collected by filtration and washed with water.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions.
-
Melting Point: To assess the purity of the crystalline products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and final products.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
For diethyl 2-((4-bromophenyl)amino)methylene)malonate, an intramolecular N-H···O hydrogen bond is a key structural feature that can be observed[7][8].
Safety and Handling
-
4-Bromoaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Diethyl ethoxymethylenemalonate: Can cause skin and eye irritation[12]. Use appropriate PPE.
-
Diphenyl ether: Can cause irritation. The high temperatures used in the cyclization step require caution to prevent burns.
-
Hydrochloric acid: Corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Mechanistic Visualization
The following diagram provides a more detailed look at the key steps in the Gould-Jacobs reaction mechanism.
Caption: Key mechanistic steps of the Gould-Jacobs reaction.
References
-
PrepChem.com. Synthesis of diethyl (anilinomethylene)malonate. [Link]
-
CGS-9896-药物合成数据库. CGS-9896. [Link]
-
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 2013. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Gould-Jacobs Reaction. SynArchive. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
- Google Patents. Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid.
-
NIH National Center for Biotechnology Information. Diethyl 2-[(4-bromoanilino)methylidene]malonate. [Link]
-
PubMed. Diethyl 2-[(4-bromo-anilino)methyl-idene]malonate. [Link]
Sources
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- 7. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]
Application Notes and Protocols for the Investigation of N,N'-bis(4-bromophenyl)propanediamide as a Potential Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a conceptual guide for the research and development of N,N'-bis(4-bromophenyl)propanediamide as a potential Factor Xa inhibitor. As of the date of this publication, there is limited publicly available data on this specific compound. The protocols and discussions herein are based on established principles of medicinal chemistry and pharmacology for this class of inhibitors and are intended to serve as a foundational framework for investigation.
Introduction: The Rationale for Investigating Novel Factor Xa Inhibitors
The coagulation cascade is a complex biological process essential for hemostasis. Factor Xa (FXa), a serine protease, occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapy.[1] Direct oral anticoagulants (DOACs) that selectively inhibit FXa have revolutionized the management of thromboembolic disorders, offering predictable pharmacokinetics and a wider therapeutic window compared to traditional anticoagulants like warfarin.[1][2][3][4] However, the quest for novel FXa inhibitors with improved efficacy, safety profiles, and potentially different binding kinetics continues to be an active area of research. This document outlines a hypothetical research program for the synthesis, characterization, and evaluation of N,N'-bis(4-bromophenyl)propanediamide, a compound with structural motifs that suggest potential interactions with the FXa active site.
Molecular Hypothesis: N,N'-bis(4-bromophenyl)propanediamide as a Factor Xa Ligand
The proposed structure of N,N'-bis(4-bromophenyl)propanediamide features a central propanediamide linker flanked by two 4-bromophenyl groups. This symmetrical design presents several features that warrant investigation for FXa inhibition:
-
Lipophilic Pockets Interaction: The active site of FXa contains distinct hydrophobic pockets (S1 and S4). The bromophenyl groups could potentially occupy these pockets, contributing to binding affinity.
-
Hydrogen Bonding: The amide functionalities in the propanediamide linker can act as hydrogen bond donors and acceptors, potentially forming key interactions with amino acid residues in the enzyme's active site.
-
Halogen Bonding: The bromine atoms on the phenyl rings may participate in halogen bonding, a recognized interaction in drug-receptor binding, potentially with backbone carbonyls or other electron-rich residues.[5]
Synthesis and Characterization of N,N'-bis(4-bromophenyl)propanediamide
A plausible synthetic route for N,N'-bis(4-bromophenyl)propanediamide involves the condensation of malonic acid or its activated derivative with 4-bromoaniline.
Protocol 1: Synthesis of N,N'-bis(4-bromophenyl)propanediamide
Materials:
-
Malonyl chloride
-
4-bromoaniline
-
Triethylamine (Et3N)
-
Dry Dichloromethane (DCM)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-bromoaniline (2.0 equivalents) in dry DCM.
-
Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add malonyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N,N'-bis(4-bromophenyl)propanediamide.
Characterization:
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
In Vitro Evaluation of Factor Xa Inhibitory Activity
The primary assessment of a potential FXa inhibitor is its ability to inhibit the enzymatic activity of purified FXa in vitro.
Protocol 2: Chromogenic Factor Xa Inhibition Assay
This assay measures the ability of the test compound to inhibit FXa-mediated cleavage of a chromogenic substrate.[6][7]
Materials:
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., Spectrozyme FXa)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)
-
N,N'-bis(4-bromophenyl)propanediamide (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of human Factor Xa to each well.
-
Add the diluted test compound to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Measure the absorbance at 405 nm at regular intervals to determine the rate of substrate cleavage.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for In Vitro Evaluation
Caption: Workflow for the initial in vitro evaluation of a novel Factor Xa inhibitor.
Anticoagulant Activity in Plasma
To assess the compound's effect in a more physiologically relevant matrix, clotting assays are performed using human plasma.
Protocol 3: Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) Assays
-
aPTT Assay: Measures the integrity of the intrinsic and common coagulation pathways.
-
PT Assay: Measures the integrity of the extrinsic and common coagulation pathways.
Procedure:
-
Prepare dilutions of the test compound in pooled normal human plasma.
-
For the aPTT assay, incubate the plasma-compound mixture with an aPTT reagent (containing a contact activator and phospholipids).
-
Initiate clotting by adding calcium chloride and measure the time to clot formation.
-
For the PT assay, initiate clotting by adding a PT reagent (containing tissue factor and calcium) to the plasma-compound mixture and measure the time to clot formation.
-
Determine the concentration of the compound required to double the clotting time.
Structure-Activity Relationship (SAR) and Future Directions
The initial findings for N,N'-bis(4-bromophenyl)propanediamide will guide further chemical modifications to optimize its activity and properties.
| Structural Moiety | Hypothetical Role in Binding | Potential Modifications for SAR Studies |
| 4-Bromophenyl Groups | Interaction with S1 and/or S4 hydrophobic pockets. Potential for halogen bonding. | - Vary the position and nature of the halogen (Cl, F).- Introduce other substituents (e.g., methoxy, trifluoromethyl) to probe electronic and steric effects. |
| Propanediamide Linker | Provides the correct orientation of the phenyl groups and potential for hydrogen bonding with the enzyme backbone. | - Alter the length of the linker (e.g., ethanediamide, butanediamide).- Introduce substitutions on the linker to alter conformation. |
Logical Relationship for SAR Studies
Caption: Iterative cycle for structure-activity relationship (SAR) studies.
Conclusion
The framework presented provides a comprehensive, albeit hypothetical, approach to the investigation of N,N'-bis(4-bromophenyl)propanediamide as a novel Factor Xa inhibitor. By systematically synthesizing, characterizing, and evaluating this and related compounds, researchers can elucidate its potential as a therapeutic agent for thromboembolic diseases. The success of this endeavor will depend on rigorous experimental execution and insightful interpretation of the resulting data.
References
-
Wikipedia. (n.d.). Direct factor Xa inhibitors. Retrieved February 12, 2026, from [Link]
-
Mannucci, P. M., et al. (2017). Pharmacokinetics of new oral anticoagulants: implications for use in routine care. Expert Opinion on Drug Metabolism & Toxicology, 13(6), 555-566. [Link]
-
RxList. (2021, April 27). How Do Factor Xa Inhibitors Work?. Retrieved February 12, 2026, from [Link]
-
Cleveland Clinic. (2023, February 18). Factor Xa Inhibitors. Retrieved February 12, 2026, from [Link]
-
Medscape. (2013, July 31). Pharmacokinetics of Anticoagulants: Why It Matters. Retrieved February 12, 2026, from [Link]
-
Mueck, W., et al. (2014). Pharmacokinetics and pharmacodynamics of direct oral anticoagulants. Taylor & Francis Online. [Link]
-
Mackman, N. (2005). Coagulation Assays. Circulation, 112(4), 553-559. [Link]
-
Drugs.com. (n.d.). List of Factor Xa inhibitors. Retrieved February 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Factor Xa Inhibitors. In Non-Vitamin K Antagonist Oral Anticoagulants. Retrieved February 12, 2026, from [Link]
-
Ewing, W. R., et al. (1999). Design and structure-activity relationships of potent and selective inhibitors of blood coagulation factor Xa. Journal of Medicinal Chemistry, 42(18), 3557-3571. [Link]
-
Chu, V., et al. (2000). In vitro characterization of a novel factor Xa inhibitor, RPR 130737. Thrombosis Research, 99(4), 375-384. [Link]
-
BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Retrieved February 12, 2026, from [Link]
-
BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit (384-well). Retrieved February 12, 2026, from [Link]
-
Teno, N., et al. (2001). Rational design, synthesis, and structure-activity relationships of novel factor Xa inhibitors. Journal of Medicinal Chemistry, 44(20), 3329-3337. [Link]
-
Basicmedical Key. (2017, July 12). Study—Inhibitors of Factor Xa as Anticoagulants. Retrieved February 12, 2026, from [Link]
-
Sall, D. J., et al. (2000). Structure-based design of potent, amidine-derived inhibitors of factor Xa. Journal of Medicinal Chemistry, 43(5), 883-899. [Link]
-
Stürzebecher, J., et al. (1994). Structure-activity Relationships of Inhibitors Derived From 3-amidinophenylalanine. Seminars in Thrombosis and Hemostasis, 20(02), 144-152. [Link]
- Patel, D. V., et al. (Patent). Lactam-containing compounds and derivatives thereof as factor xa inhibitors.
- Pruitt, J. R., et al. (Patent). FACTOR XA INHIBITORS.
- Pinto, D. J. P., et al. (Patent). Advanced drug development and manufacturing.
- Fevig, J. M., et al. (Patent). United States Patent (19).
- Zacconi, F. (Patent). Modified factor xa polypeptides and methods of use.
-
Synapse. (2023, December 8). What are factor Xa inhibitors and how do you quickly get the latest development progress?. Retrieved February 12, 2026, from [Link]
-
MDPI. (2020). Chemical Synthesis and Structure–Activity Relationship Studies of the Coagulation Factor Xa Inhibitor Tick Anticoagulant Peptide from the Hematophagous Parasite Ornithodoros moubata. Retrieved February 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2015, January 30). The role of factor Xa inhibitors in venous thromboembolism treatment. Retrieved February 12, 2026, from [Link]
-
What is Biochemistry? (2024, June 21). What are factor Xa inhibitors and how do they work?. Retrieved February 12, 2026, from [Link]
-
Basicmedical Key. (2017, July 12). Study—Inhibitors of Factor Xa as Anticoagulants. Retrieved February 12, 2026, from [Link]
Sources
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- 2. Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. mdpi.com [mdpi.com]
- 7. sfdchem.com [sfdchem.com]
Troubleshooting & Optimization
Technical Support Center: N,N'-Bis(4-bromophenyl)propanediamide Synthesis
This guide functions as a specialized Technical Support Center for researchers synthesizing N,N'-bis(4-bromophenyl)propanediamide (also known as N,N'-bis(4-bromophenyl)malonamide).[1]
Ticket ID: MAL-BR-44 | Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Mechanistic Insight
The synthesis of N,N'-bis(4-bromophenyl)propanediamide involves the dual amidation of a malonic acid core with 4-bromoaniline.[1] Low yields in this reaction are typically caused by three mechanistic failures:
-
Hydrolysis: The activated malonyl species (acid chloride) is highly moisture-sensitive.[1]
-
Oligomerization: Malonyl chloride is bifunctional.[1] If stoichiometry is local (poor mixing), it can chain-react to form linear polyamides or cyclic imides rather than the discrete bis-amide.[1]
-
Incomplete Substitution: Steric or electronic deactivation can trap the reaction at the mono-amide stage (anilic acid).[1]
This guide provides two validated protocols: Method A (Acid Chloride) for maximum throughput and Method B (Coupling Agents) for higher purity profiles.[1][2]
Validated Experimental Protocols
Method A: The Malonyl Chloride Route (High Yield / Scale-Up)
Best for: Gram-scale synthesis where yield is the priority.[1]
Reagents:
-
4-Bromoaniline (2.1 eq)[1]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere.
-
Solubilization: Dissolve 4-bromoaniline (2.1 eq) and TEA (2.2 eq) in dry DCM (0.2 M concentration relative to aniline).
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Lower temperatures suppress side reactions.[1][2]
-
Addition: Dilute Malonyl Dichloride (1.0 eq) in a small volume of DCM. Add this solution dropwise over 30–60 minutes.
-
Why? Slow addition ensures the amine is always in excess relative to the chloride at the injection point, favoring the bis-product over oligomers.[1]
-
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. The product typically precipitates as a white/off-white solid.[1]
-
Workup:
Method B: The Carbodiimide Coupling Route (High Purity)
Best for: Small-scale or when acid chloride quality is questionable.[1]
Reagents:
-
4-Bromoaniline (2.2 eq)[1]
-
EDC[4]·HCl (2.4 eq) or DCC
-
HOBt (2.4 eq) - Catalyst to prevent racemization/side reactions (though less critical for achiral malonic acid, it improves kinetics).[1][2]
-
Solvent: DMF or DCM/DMF mixture.[1]
Protocol:
-
Dissolve Malonic Acid and HOBt in DMF at 0°C.
-
Add EDC[1]·HCl and stir for 15 minutes to activate the acid.
-
Add 4-Bromoaniline.[1]
-
Stir at Room Temperature for 24 hours.
-
Workup: Pour the reaction mixture into a large volume of ice water with vigorous stirring. The bis-amide will precipitate.[1] Filter and wash as in Method A.
Data & Solubility Profile
| Parameter | Value / Characteristic | Notes |
| Molecular Weight | 412.08 g/mol | |
| Appearance | White to Off-white powder | Yellowing indicates amine oxidation.[1] |
| Solubility (Good) | DMSO, DMF, DMAc | Soluble only in high-polarity aprotic solvents.[1][2] |
| Solubility (Poor) | Water, Ethanol, Ether, Hexane | Useful for washing/trituration.[1][2] |
| Melting Point | >250°C (Decomposes) | High MP due to intermolecular H-bonding.[1] |
| Typical Yield | 75–90% (Method A) | Highly dependent on moisture control.[1][2] |
Troubleshooting Center (FAQ)
Q1: My yield is <40%. What went wrong?
Diagnosis: Likely Hydrolysis or Oligomerization .[1]
-
Fix 1 (Moisture): Malonyl chloride degrades instantly in moist air.[1][2] Ensure your solvent is anhydrous (distilled over CaH2 or from a molecular sieve column) and the flask is under positive nitrogen pressure.[1]
-
Fix 2 (Stoichiometry): If you add the amine to the chloride, you create a local excess of acid chloride, promoting polymer chains.[1][2] Always add the chloride to the amine. [1]
Q2: The product is sticky or brown.
Diagnosis: Oxidation of 4-bromoaniline.[1]
-
Fix: 4-bromoaniline can oxidize to colored azo/nitro compounds over time.[1] Recrystallize your starting aniline (ethanol/water) before use.[1][2]
-
Purification: Wash the crude solid with cold methanol.[1] The bis-amide is insoluble, but the colored impurities usually dissolve.[1]
Q3: I cannot dissolve the product for NMR.
Diagnosis: Strong intermolecular Hydrogen Bonding.[1]
-
Fix: Do not use CDCl3. Use DMSO-d6 or DMF-d7 . If necessary, gently warm the NMR tube to 40°C to ensure complete dissolution.[1][2]
Q4: I see a "mono-amide" impurity (Anilic Acid).
Diagnosis: Incomplete reaction.
-
Fix: This occurs if the second chloride is hydrolyzed before the second amine attacks.[1] Increase the reaction time and ensure the reaction stays strictly anhydrous. You can remove this impurity by washing the solid with saturated Sodium Bicarbonate (NaHCO3) solution; the mono-amide (carboxylic acid) will dissolve as a salt, leaving the bis-amide precipitate.[1]
Workflow Visualization
The following diagram illustrates the critical decision pathways and workup logic for the synthesis.
Caption: Logical workflow for synthesis and purification, highlighting the critical washing steps to remove specific byproducts.
References
-
Preparation of Malonyl Chlorides: P. J. Scheuer, S. G. Cohen, "The Preparation of Malonyl Chloride," Journal of the American Chemical Society, 1948.[1][2] [1][2]
-
General Amidation Protocols (Acid Chlorides): Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling," Tetrahedron, 2005.[1][2] [1][2]
-
Synthesis of Malonamides via Malonyl Chloride: V. N. Nemykin et al., "Synthetic Exploration of Bis(phenolate) Aza-BODIPYs," ACS Omega, 2020.[1][2] (Describes analogous bis-amide synthesis conditions). [1][2]
-
Purification of Insoluble Bis-Amides: Schnyder, A., et al.[1][2] "A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles," Synlett, 2006.[1][2] (Discusses handling of aryl malonic derivatives). [1][2]
Sources
Validation & Comparative
Navigating the Crystalline Landscape of Malonamides: A Comparative Guide to the X-ray Diffraction Data of N,N'-bis(4-bromophenyl)malonamide and Its Analogs
For Immediate Release
Cambridge, UK – February 12, 2026 – In the realm of pharmaceutical sciences and materials research, a profound understanding of the three-dimensional structure of molecules is paramount. This guide, prepared by our senior application scientists, delves into the crystallographic characteristics of N,N'-bis(4-bromophenyl)malonamide, a compound of significant interest due to its potential applications in drug development and materials science. While a public crystal structure for N,N'-bis(4-bromophenyl)malonamide is not currently available in the Cambridge Crystallographic Data Centre (CCDC), this guide provides a comprehensive comparative analysis of closely related structures. By examining these analogs, we can predict and understand the likely crystallographic features of N,N'-bis(4-bromophenyl)malonamide, offering valuable insights for researchers in the field.
The malonamide backbone is a key structural motif in various pharmacologically active molecules and functional materials. The introduction of bromophenyl groups is anticipated to influence the crystal packing through halogen bonding and other non-covalent interactions, thereby affecting the material's bulk properties such as solubility and thermal stability. This guide will compare the known crystal structure of N,N′-bis(3-chlorophenyl)malonamide with other related bromophenyl-containing amides to provide a robust predictive framework.
Comparative Crystallographic Data
To construct a predictive model for the crystal structure of N,N'-bis(4-bromophenyl)malonamide, we have compiled the crystallographic data for its close structural analog, N,N′-bis(3-chlorophenyl)malonamide, and another related bromophenyl compound. The data is summarized in the table below.
| Parameter | N,N′-Bis(3-chlorophenyl)malonamide | 2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrile |
| Chemical Formula | C₁₅H₁₂Cl₂N₂O₂ | C₂₂H₁₃Br₂N₃ |
| Molecular Weight | 323.17 | 479.17 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 10.9209(8) | 14.6846(6) |
| b (Å) | 16.416(1) | 10.3997(4) |
| c (Å) | 17.490(1) | 13.1961(4) |
| α (°) | 90 | 90 |
| β (°) | 105.260(6) | 103.501(4) |
| γ (°) | 90 | 90 |
| Volume (ų) | 3025.0(3) | 1959.56(12) |
| Z | 8 | 4 |
| Data Source | [1] | [2] |
From this comparison, we can infer that N,N'-bis(4-bromophenyl)malonamide is likely to crystallize in a monoclinic system, a common crystal system for such organic molecules. The presence of the heavier bromine atom in place of chlorine is expected to result in a larger unit cell volume. The specific space group will be determined by the molecular symmetry and packing arrangement, which is influenced by intermolecular interactions such as hydrogen bonding between the amide groups and potential halogen bonding involving the bromine atoms.
Molecular Structure and Conformation
The molecular structure of N,N'-bis(4-bromophenyl)malonamide is characterized by a central malonamide core with two 4-bromophenyl rings attached to the nitrogen atoms. The conformational flexibility of the molecule arises from the rotation around the N-C(phenyl) and N-C(carbonyl) bonds.
Caption: Molecular structure of N,N'-bis(4-bromophenyl)malonamide.
Experimental Protocol for Single-Crystal X-ray Diffraction
For researchers aiming to determine the crystal structure of N,N'-bis(4-bromophenyl)malonamide, the following experimental workflow is recommended. This protocol is a self-validating system designed to ensure high-quality data suitable for structure determination.
1. Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality.
-
Procedure:
-
Dissolve the synthesized N,N'-bis(4-bromophenyl)malonamide in a suitable solvent (e.g., acetone, ethanol, or a mixture) to near saturation at an elevated temperature.
-
Slowly cool the solution to room temperature. Alternatively, employ solvent evaporation or vapor diffusion techniques.
-
Visually inspect the resulting crystals under a microscope for well-defined faces and the absence of cracks or twinning.
-
2. Crystal Mounting and Data Collection:
-
Objective: To mount a suitable crystal and collect diffraction data.
-
Procedure:
-
Select a single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.
-
Proceed with a full data collection, typically involving a series of scans to cover a significant portion of the reciprocal space.
-
3. Data Processing and Structure Solution:
-
Objective: To process the raw diffraction data and solve the crystal structure.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz-polarization effects and absorption.
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
4. Structure Refinement:
-
Objective: To refine the atomic positions and displacement parameters to best fit the experimental data.
-
Procedure:
-
Refine the structural model against the experimental data using least-squares methods.
-
Locate and add hydrogen atoms to the model, typically in calculated positions.
-
Refine the model anisotropically for all non-hydrogen atoms.
-
Assess the quality of the final model using metrics such as R-factors and the goodness-of-fit.
-
Caption: Experimental workflow for single-crystal X-ray diffraction.
Conclusion
While the definitive crystal structure of N,N'-bis(4-bromophenyl)malonamide remains to be determined, this guide provides a solid foundation for researchers by drawing parallels with closely related compounds. The comparative data presented herein, coupled with the detailed experimental protocol, will empower scientists to pursue the crystallographic characterization of this and other novel malonamide derivatives. The elucidation of these structures is a critical step towards the rational design of new pharmaceuticals and advanced materials.
References
-
2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrile - PubMed Central - NIH. Available at: [Link]
-
N,N′-Bis(3-chlorophenyl)malonamide - PMC - PubMed Central. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Symmetric Aromatic Diamides
Introduction: The Imperative of Structural Certainty
Symmetric aromatic diamides are a cornerstone of modern materials science and medicinal chemistry. Their rigid, well-defined structures, facilitated by hydrogen bonding and π-π stacking, make them exceptional candidates for developing supramolecular assemblies, high-performance polymers, and targeted therapeutics. However, the very symmetry that imparts these desirable properties can also present unique challenges in structural validation. Ambiguities in connectivity or conformation can lead to the misinterpretation of structure-activity relationships (SAR), compromising research and development efforts.
This guide provides an in-depth comparison of the primary analytical techniques for the unambiguous structural determination of symmetric aromatic diamides. We will move beyond procedural descriptions to explore the underlying principles, helping researchers make informed decisions about which methods to employ. Our focus is on creating a self-validating system of analysis, where orthogonal techniques converge to provide irrefutable proof of molecular structure.
The Orthogonal Approach: A Workflow for Confidence
No single technique provides a complete picture. A robust validation strategy relies on an orthogonal approach, where the weaknesses of one method are compensated for by the strengths of another. The following workflow illustrates a logical progression for structural elucidation.
Caption: A typical orthogonal workflow for the structural validation of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. For symmetric aromatic diamides, ¹H and ¹³C NMR provide a wealth of information regarding the molecular framework and electronic environment.
Expertise & Causality: Why NMR is Essential
The symmetry of these molecules often leads to chemically equivalent protons and carbons, resulting in fewer NMR signals than would be expected for an asymmetric analogue. This spectral simplification is a powerful, immediate indicator of the molecule's symmetric nature.[1] The chemical shift (δ) of the amide N-H proton is particularly informative; its position and broadness can indicate the presence and strength of intermolecular hydrogen bonding.[2][3] Furthermore, restricted rotation around the amide C-N bond can sometimes lead to the observation of distinct rotamers at room temperature, providing insight into the molecule's dynamic behavior.[3][4]
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified diamide in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it is a hydrogen bond acceptor, which can help in resolving amide N-H protons that might otherwise exchange too rapidly.[2]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (Typical):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
Data Interpretation: A Comparative Look
The table below summarizes typical chemical shifts for key protons in a symmetric aromatic diamide structure.
| Proton Type | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |
| Amide (N-H ) | 8.5 - 10.5 | Deshielded due to the electronegativity of N and O, and participation in hydrogen bonding. |
| Aromatic (H ) | 7.0 - 8.5 | Located in the deshielding region of the aromatic ring current. Protons ortho to the amide group are typically further downfield. |
| Alkyl (H ) (if present) | 0.9 - 4.0 | Varies based on proximity to electronegative atoms. |
Note: These are general ranges and can be influenced by specific substituents on the aromatic rings.[5]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the definitive molecular weight of the compound, allowing for the confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) is particularly crucial, as it can provide a molecular formula with high accuracy.
Expertise & Causality: Why HRMS is Trustworthy
For a proposed structure, the theoretical exact mass can be calculated. An HRMS experiment that yields a measured mass within a narrow tolerance (typically <5 ppm) of the theoretical mass provides extremely strong evidence for the proposed elemental formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments serves as a secondary validation, offering a "fingerprint" of the molecule's structure. Aromatic amides exhibit characteristic fragmentation patterns, primarily involving cleavage of the amide bond.[6][7]
Caption: Common fragmentation pathways for aromatic amides in EI-MS.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Acquisition Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Compare the measured exact mass to the theoretical exact mass calculated for the expected molecular formula.
-
If fragmentation data is acquired, analyze the daughter ions to see if they correspond to expected losses (e.g., loss of an amine moiety).[6][8]
-
Single-Crystal X-ray Crystallography: The Unambiguous Arbiter
When a suitable single crystal can be obtained, X-ray crystallography provides the gold standard for structural validation.[9][10] It delivers an unequivocal three-dimensional map of the atoms in the crystal lattice, confirming not only the connectivity but also the precise conformation, bond lengths, and bond angles.[11][12]
Expertise & Causality: The Power of 3D Structure
For symmetric aromatic diamides, crystallography can visualize the intermolecular interactions, such as N-H···O=C hydrogen bonds and π-π stacking, that govern their assembly in the solid state.[11] This information is invaluable for rational drug design and materials engineering. The primary challenge, and often the rate-limiting step, is growing a diffraction-quality single crystal.[9]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystallization: The key is to achieve slow supersaturation. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent (an "anti-solvent"). The slow diffusion of the anti-solvent vapor induces crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Crystal Selection: Using a microscope, select a clear, well-formed crystal without visible cracks or defects.
-
Data Collection: Mount the crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined.[10] This model is then refined to best fit the experimental data.
Comparative Analysis of Validation Techniques
The choice of analytical method depends on the specific question being asked, the amount of sample available, and the physical properties of the compound.
| Feature | NMR Spectroscopy | Mass Spectrometry | X-Ray Crystallography |
| Primary Information | Atomic connectivity, molecular environment, dynamics | Molecular weight, elemental formula, fragmentation | Absolute 3D structure, conformation, packing |
| Sample State | Solution | Solution or Solid | Single Crystal |
| Destructive? | No | Yes (typically) | No (crystal is recovered) |
| Key Strength | Excellent for determining the carbon-hydrogen framework in solution. | Unmatched accuracy for molecular formula determination.[13] | Provides unambiguous proof of structure and stereochemistry.[9] |
| Common Challenge | Signal overlap in complex molecules; insensitivity. | Does not provide connectivity information on its own. | Growing a high-quality single crystal can be difficult.[9] |
Conclusion: A Triad of Evidence
The structural validation of symmetric aromatic diamides is not a matter of choosing a single "best" technique, but of building a comprehensive and self-reinforcing case. The journey begins with NMR to establish the chemical environment and confirm the expected symmetry in solution. It is corroborated by HRMS , which acts as a gatekeeper, confirming the elemental formula with high precision. Finally, where possible, X-ray crystallography serves as the ultimate arbiter, providing an irrefutable 3D snapshot of the molecule in the solid state. By integrating these orthogonal techniques, researchers can proceed with the utmost confidence that the molecule in their flask is indeed the molecule they designed.
References
-
Structure, Conformation and Contact Analyses of Six Aromatic Diamide Diesters. (2023). MDPI. [Link]
-
Comparative Method Validation: Evaluating New Techniques Against Established Standards. (2024). OMICS International. [Link]
-
(a) Conclusive structure of diamine 3 using single-crystal X-ray... (n.d.). ResearchGate. [Link]
-
Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. (n.d.). Longdom Publishing S.L. [Link]
-
Using symmetry to monitor geared bond rotation in aromatic amides by dynamic NMR. (2000). Organic Letters. [Link]
-
Comparison of various international guidelines for analytical method validation. (n.d.). ResearchGate. [Link]
-
Comparison of various international guidelines for analytical method validation. (2007). Pharmazie. [Link]
-
H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. (n.d.). ResearchGate. [Link]
-
Proton NMR Investigation of Amide Samples using 60 MHz NMR analyzer. (n.d.). 4IR Solutions. [Link]
-
Spherical Amides with C3 Symmetry: Improved Synthetic Approach and Structural/Optical Analysis. (n.d.). National Center for Biotechnology Information. [Link]
-
X-Ray Crystallography of Chemical Compounds. (n.d.). National Center for Biotechnology Information. [Link]
-
PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. [Link]
-
Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. (n.d.). ResearchGate. [Link]
-
24.1: Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Center for Biotechnology Information. [Link]
-
X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University. [Link]
-
Synthesis of a New Nitrile-Based Diamine, Nuclear magnetic spectral analysis and Density Functional Theory Studies. (n.d.). DergiPark. [Link]
-
First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (n.d.). MDPI. [Link]
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- 13. mdpi.com [mdpi.com]
Safety Operating Guide
N,N'-bis(4-bromophenyl)propanediamide proper disposal procedures
This guide serves as a specialized Standard Operating Procedure (SOP) for the disposal of N,N'-bis(4-bromophenyl)propanediamide (also known as N,N'-bis(4-bromophenyl)malonamide).[1]
As a halogenated aromatic amide, this compound presents specific environmental and regulatory challenges.[1] It is not a standard "commodity" chemical with a ubiquitous CAS number in all databases, meaning it is often a research-grade intermediate.[1] Therefore, it must be managed under Default Hazardous Waste Protocols for organobromines to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and to prevent the release of toxic brominated byproducts.[1]
Chemical Identity & Hazard Assessment
Before disposal, you must validate the waste stream profile. Because specific toxicological data for this exact dimer is rare, we apply the "Structure-Activity Relationship" (SAR) principle, inferring hazards from its constituent moieties: 4-bromoaniline and malonamide.[1]
| Property | Description / Value (Inferred*) |
| Chemical Name | N,N'-bis(4-bromophenyl)propanediamide |
| Functional Groups | Secondary Amide, Aryl Bromide |
| Physical State | Solid (White to off-white powder) |
| Solubility | Low in water; Soluble in DMSO, DMF, hot Ethanol |
| Primary Hazard | Irritant / Organotoxin .[1][2] Potential to release HBr upon thermal decomposition.[1] |
| Waste Class | Halogenated Organic (Non-RCRA Listed, but Characteristic-suspect) |
Critical Safety Note: Aryl bromides can be persistent in the environment. Do not dispose of down the drain. Do not mix with strong oxidizers.
Disposal Decision Matrix (Workflow)
The following logic gate determines the correct waste stream based on the physical state of your material.
Figure 1: Decision tree for segregating halogenated amide waste streams to ensure proper incineration protocols.
Detailed Operational Procedures
Protocol A: Solid Waste Disposal (Pure Compound)
Use this for: Expired reagents, reaction precipitates, or contaminated weighing paper.[1]
-
Containment: Use a wide-mouth HDPE (High-Density Polyethylene) jar . Glass is acceptable but poses a breakage risk.[1]
-
Labeling: Affix a hazardous waste tag.
-
Segregation: Do not mix with strong acids or oxidizers in the solid waste bin.[1]
-
Debris: Contaminated gloves, spatulas, and paper towels should be double-bagged (clear polyethylene bags) and placed in the Solid Hazardous Waste drum, not regular trash.[1]
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for: Filtrates, wash solvents, or NMR tube contents.[1]
-
The "Halogen Rule": Even if the solvent is non-halogenated (e.g., Ethanol), the presence of a brominated solute (the amide) technically introduces halogens into the waste stream.
-
High Concentration (>1%): Dispose of in the Halogenated Solvent waste stream.[1] This ensures the waste facility incinerates it at temperatures high enough to destroy the C-Br bond.
-
Trace Concentration (<0.1%): Can often go into Non-Halogenated waste, depending on local EHS (Environmental Health & Safety) thresholds.[1] When in doubt, default to Halogenated.
-
-
Compatibility: Ensure the solvent carrier is compatible with the waste container (e.g., do not put DMSO solutions in low-grade plastic containers that might degrade; HDPE is generally safe).[1]
Regulatory & Compliance Context (RCRA)
While this specific molecule is not on the EPA's P-List (Acutely Hazardous) or U-List (Toxic), it falls under the "Cradle-to-Grave" responsibility of the generator.[1]
-
Waste Code Assignment:
-
If the waste solution contains spent halogenated solvents (like Methylene Chloride), apply code F002 .[1][3]
-
If the solid is pure, it is a "Non-RCRA Regulated Hazardous Waste" unless it exhibits toxicity characteristics (TCLP) which is unlikely for this specific amide but possible.[1]
-
Best Practice: Manage as D001 (Ignitable, if in solvent) or simply "Non-Regulated Hazardous Waste" destined for Incineration .[1]
-
-
Destruction Method: The only acceptable final fate is High-Temperature Incineration . The presence of bromine requires the incinerator to have acid gas scrubbers to capture Hydrogen Bromide (HBr) gas generated during combustion.
Emergency Procedures
-
Spill (Solid):
-
Exposure:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.).[1][6] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]
-
PubChem. (n.d.).[1] Compound Summary for N-(4-bromophenyl)acetamide. (Used for aryl-bromide moiety hazard inference).[1] [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
